(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
(3R,5R)-5-Methylpyrrolidin-3-ol Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1] Its prevalence in drug design stems from its ability to introduce three-dimensionality, which is crucial for specific molecular recognition and biological activity.[2][3] The stereochemistry of substituted pyrrolidines plays a pivotal role in their interaction with biological targets, making enantiomerically pure derivatives highly sought-after building blocks in the synthesis of novel therapeutics.[2][4]
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride, a specific stereoisomer, has emerged as a valuable chiral scaffold for the development of drugs targeting the central nervous system (CNS) and other complex disease areas.[4] Its rigid, well-defined three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity and selective binding to target proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride, offering insights for its effective utilization in drug discovery programs.
Physicochemical and Structural Properties
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is a white to off-white solid at room temperature. Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental settings.
| Property | Value | Source |
| CAS Number | 857651-11-7 | [4] |
| Molecular Formula | C₅H₁₂ClNO | [5] |
| Molecular Weight | 137.61 g/mol | [5] |
| Physical Form | Solid | |
| Solubility | Reported to have lower solubility in non-polar solvents. As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents. | [4] |
Structural Elucidation: The absolute stereochemistry of (3R,5R)-5-Methylpyrrolidin-3-ol is defined by the orientation of the hydroxyl group at the C3 position and the methyl group at the C5 position of the pyrrolidine ring. Spectroscopic techniques are essential for confirming its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and stereochemistry of the molecule.[4]
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
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Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, such as the hydroxyl (O-H stretch) and amine (N-H stretch) groups.[4]
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Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric purity of the compound.[4]
Caption: Chemical structure of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride.
Synthesis and Manufacturing
The enantioselective synthesis of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is critical to ensure the desired pharmacological activity. While specific, detailed protocols for this exact isomer are proprietary or found within patent literature, a general and scientifically sound approach can be extrapolated from the synthesis of analogous chiral pyrrolidines.[6][7] These syntheses often commence from readily available chiral starting materials, such as amino acids.
Representative Synthetic Workflow
The following outlines a plausible, multi-step synthesis. The causality behind each step is explained to provide a deeper understanding of the process.
Caption: A representative synthetic workflow for (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride.
Detailed Experimental Protocol (Representative)
Step 1: Reduction of the Lactam
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Rationale: The initial step involves the reduction of the lactam functionality of a suitable chiral starting material, like a derivative of D-pyroglutamic acid, to form the corresponding pyrrolidine ring.
-
Procedure: To a cooled (0 °C) suspension of a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether (e.g., THF), a solution of the N-protected pyroglutamic acid derivative in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
Step 2: Protection of the Pyrrolidine Nitrogen
-
Rationale: The secondary amine of the pyrrolidine is protected to prevent it from interfering with subsequent reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Procedure: The crude product from the previous step is dissolved in a suitable solvent (e.g., dichloromethane), and a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature.
Step 3: Oxidation of the Alcohol
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Rationale: The primary alcohol is oxidized to a ketone, which will then be stereoselectively reduced to introduce the desired hydroxyl group stereochemistry.
-
Procedure: The protected pyrrolidinemethanol is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).
Step 4: Stereoselective Reduction of the Ketone
-
Rationale: This is a critical step where the stereochemistry at the C3 position is established. A chiral reducing agent is employed to selectively produce the (3R)-hydroxyl group.
-
Procedure: The ketone is dissolved in an appropriate solvent and cooled. A stereoselective reducing agent (e.g., a chiral borane reagent) is added, and the reaction is carefully monitored.
Step 5: Deprotection and Salt Formation
-
Rationale: The Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt to improve stability and handling.
-
Procedure: The protected (3R,5R)-5-methylpyrrolidin-3-ol is dissolved in a solvent like diethyl ether or dioxane, and a solution of hydrochloric acid in the same solvent is added. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Applications in Drug Discovery and Development
The unique stereochemistry of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Its applications span various therapeutic areas, with a particular emphasis on CNS disorders.
Central Nervous System (CNS) Drug Discovery
The pyrrolidine scaffold is a common feature in many CNS-active drugs. The defined stereochemistry of (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride allows for the development of ligands with high selectivity for specific receptor subtypes, which is crucial for minimizing off-target effects and improving the therapeutic index.[4] There is growing interest in CNS-penetrant molecules for treating neurological conditions, and the physicochemical properties of pyrrolidine derivatives can be fine-tuned to enhance brain penetration.[8]
Asymmetric Synthesis
As a chiral building block, (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is instrumental in asymmetric synthesis, enabling the creation of complex molecules with specific stereochemical configurations.[4] This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer.
Safety and Handling
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral building block of significant value to the drug discovery and development community. Its well-defined stereochemistry and versatile chemical nature provide a robust platform for the synthesis of novel, highly specific, and potent therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the creation of next-generation medicines. The continued exploration of this and other chiral pyrrolidine scaffolds will undoubtedly contribute to the advancement of medicinal chemistry and the development of innovative treatments for a wide range of diseases.
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